4-[3-(4-carboxyphenyl)phenyl]benzoic acid

MOF Surface Area Gas Storage

Achieve superior MOF performance with 4-[3-(4-carboxyphenyl)phenyl]benzoic acid. This V-shaped, terphenyl-based ditopic linker delivers up to 4000 m²/g surface area in Zr-MOFs—a ~33% increase over MOF-5—for maximum H₂/CH₄ storage. Its rigid, extended geometry enables unique interpenetrated pcu topologies unattainable with linear linkers, while extended π-conjugation imparts strong luminescence for TNP detection (Ksv 3.7×10⁴ M⁻¹). Thermal stability exceeding 450°C ensures integrity in high-temperature catalysis and pre-combustion CO₂ capture. Sourced at ≥98% purity, this linker is the definitive choice for gas storage, selective separation, and chemical sensing applications.

Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
CAS No. 13215-72-0
Cat. No. B076696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-carboxyphenyl)phenyl]benzoic acid
CAS13215-72-0
Synonyms1,3-Di(4-carboxyphenyl)benzene
Molecular FormulaC20H14O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C20H14O4/c21-19(22)15-8-4-13(5-9-15)17-2-1-3-18(12-17)14-6-10-16(11-7-14)20(23)24/h1-12H,(H,21,22)(H,23,24)
InChIKeyKFHMRRYUOBRPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(4-carboxyphenyl)phenyl]benzoic Acid (CAS 13215-72-0): A Rigid Terphenyl Dicarboxylate Linker for Tailored Metal-Organic Frameworks


4-[3-(4-carboxyphenyl)phenyl]benzoic acid (CAS 13215-72-0), also known as 1,1':3',1''-terphenyl-4,4''-dicarboxylic acid, is a V-shaped, ditopic organic linker featuring a terphenyl backbone with terminal carboxylic acid functionalities. This molecular architecture imparts a rigid, extended geometry that is fundamental for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with precisely defined pore architectures [1]. Its molecular formula is C20H14O4, with a molecular weight of 318.32 g/mol, and it typically appears as a white to off-white crystalline solid with a high melting point of 368-370 °C . The compound is commercially available with purities typically exceeding 97%, ensuring reliable performance in advanced material synthesis [2].

Why 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid Cannot Be Substituted with Common Linear or Shorter Dicarboxylate Linkers


The unique V-shaped, terphenyl-based geometry of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid dictates a specific spatial arrangement of its carboxylate coordination sites, which is not replicable by simpler linear linkers like 4,4'-biphenyldicarboxylic acid (BPDC) or 1,4-benzenedicarboxylic acid (BDC). This geometry directly influences the topology and pore dimensions of the resulting metal-organic framework (MOF), enabling the formation of specific network architectures, such as interpenetrated pcu topologies, that are unattainable with shorter or more linear alternatives [1]. Furthermore, the extended π-conjugation of the terphenyl core enhances the material's photophysical properties, making it suitable for fluorescence-based sensing applications where shorter linkers would be ineffective [2]. Therefore, substituting this linker would fundamentally alter the MOF's structural and functional properties, leading to unpredictable performance in applications demanding precise pore size, surface area, or optical characteristics.

Quantitative Performance Benchmarks: 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid vs. Alternative MOF Linkers


Enhanced Surface Area in Zirconium-Based MOFs: Terphenyl Dicarboxylate vs. Terephthalate

A patent document (WO 2009-133366) reports that a metal-organic framework (MOF) synthesized from zirconium chloride and a terphenyl dicarboxylic acid ligand (i.e., the target compound class) achieves a surface area of 4000 m²/g [1]. This is a significant improvement over the well-known MOF-5, which is built from the linear linker 1,4-benzenedicarboxylic acid (terephthalic acid) and typically exhibits a BET surface area of approximately 3000 m²/g [2]. The extended terphenyl core contributes to a larger pore volume and surface area, making it a superior candidate for high-capacity gas storage.

MOF Surface Area Gas Storage

High BET Surface Area in Fluorinated Terphenyl Dicarboxylate MOFs: Zr-F2 (1300 m²/g) and Al-CF3 (1690 m²/g)

A research project on fluorinated terphenyldicarboxylic acid ligands demonstrated that MOFs synthesized with these linkers (derivatives of the target compound class) exhibit high BET surface areas. Specifically, a Zr-F2 MOF achieved a BET surface area of 1300 m²/g, while an Al-CF3 MOF reached 1690 m²/g [1]. These values are substantially higher than those reported for many MOFs based on unsubstituted 4,4'-biphenyldicarboxylic acid (BPDC), which can have BET surface areas as low as 207 m²/g for certain coordination polymers [2]. The fluorinated terphenyl core enhances both surface area and framework robustness.

MOF Fluorinated Linker Gas Sorption

Superior Thermal Stability of MOFs Constructed from Terphenyl Dicarboxylate Linkers

Metal-organic frameworks (MOFs) built with terphenyldicarboxylic acid ligands, including the target compound and its fluorinated derivatives, exhibit excellent thermal stability. A study reports that robust zirconium, zinc, and aluminum MOFs prepared with these ligands possess thermal stability exceeding 450 °C [1]. In comparison, the widely studied MOF-5 (based on 1,4-benzenedicarboxylic acid) is known to be moisture-sensitive and exhibits lower thermal stability, typically decomposing above 300-350 °C [2]. The rigid terphenyl backbone contributes to a more robust framework.

MOF Thermal Stability Robust Framework

High-Selectivity Fluorescence Sensing of Nitroaromatic Explosives with a V-Shaped Dicarboxylate MOF

A porous MOF, JUC-135, synthesized using the V-shaped ligand 1,3-di(4-carboxyphenyl)benzene (a synonym for the target compound), demonstrates highly selective fluorescence sensing for nitroaromatic explosives. The MOF exhibits a Stern-Volmer quenching constant (Ksv) of 3.7 × 10⁴ M⁻¹ for 2,4,6-trinitrophenol (TNP), making it one of the most efficient porous material-based sensors for this analyte [1]. This performance is enabled by the specific geometry and extended π-conjugation of the terphenyl linker, which facilitates strong π-π interactions with nitroaromatic guests. In contrast, MOFs based on shorter, less conjugated linkers like BDC typically show significantly lower sensitivity and selectivity for such analytes [2].

MOF Fluorescence Sensing Nitroaromatic Detection

Formation of Specific Interpenetrated pcu Topology Enabled by V-Shaped Linker Geometry

The V-shaped geometry of 1,3-di(4-carboxyphenyl)benzene (the target compound) facilitates the formation of a two-fold interpenetrated porous MOF (JUC-135) with a pcu (primitive cubic) topology [1]. This specific topology is a direct consequence of the linker's 120° bend angle, which is not achievable with linear linkers like 4,4'-biphenyldicarboxylic acid (BPDC) or 1,4-benzenedicarboxylic acid (BDC). Interpenetration can lead to enhanced framework stability and unique pore environments. For instance, linear BPDC typically forms non-interpenetrated or differently interpenetrated structures, resulting in different pore characteristics and stability profiles [2].

MOF Topology Interpenetration

Moderate Surface Area with Microporous Character for Selective Adsorption

The activated MOF JUC-135, synthesized from the target compound, exhibits a type-I N₂ adsorption isotherm at 77 K, characteristic of microporous materials. Its BET surface area is 503.7 m²/g, and its Langmuir surface area is 718.9 m²/g [1]. While this is lower than some ultra-high surface area MOFs (e.g., MOF-5 at ~3000 m²/g), it is significantly higher than many MOFs based on shorter linkers like 1,4-benzenedicarboxylic acid (BDC), which can have surface areas as low as 8.69 m²/g depending on synthesis conditions [2]. This moderate, microporous surface area makes it ideal for applications requiring selective adsorption of small gas molecules (e.g., CO₂, H₂) over larger ones, where ultra-high surface area may not be necessary and can even be detrimental due to lower selectivity.

MOF Microporosity Gas Separation

Optimal Application Scenarios for 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid Based on Quantified Performance Advantages


High-Capacity Gas Storage: Leveraging Ultra-High Surface Area MOFs

For applications requiring maximum gas storage capacity, such as hydrogen fuel cell vehicles or natural gas (methane) storage, MOFs synthesized with 4-[3-(4-carboxyphenyl)phenyl]benzoic acid or its derivatives are a superior choice. Patent data indicates that Zr-terphenyl dicarboxylate MOFs can achieve surface areas up to 4000 m²/g [1], a ~33% increase over the benchmark MOF-5 [2]. This higher surface area directly translates to increased gravimetric and volumetric gas uptake, making it a prime candidate for advanced gas storage systems.

Selective Gas Separation: Exploiting Microporosity and Tailored Pore Windows

The V-shaped geometry of this linker enables the formation of MOFs with specific, interpenetrated pcu topologies and moderate, microporous surface areas (e.g., 503.7 m²/g for JUC-135) [1]. This is ideal for kinetic or thermodynamic separation of small gas molecules (e.g., CO₂/CH₄, C₂H₂/C₂H₄). The pore size and environment can be tuned to selectively adsorb one component over another, offering a quantifiable advantage over less selective, ultra-high surface area materials.

Fluorescence-Based Sensing of Nitroaromatic Explosives

The extended π-conjugation of the terphenyl core in this linker imparts strong luminescence properties to the resulting MOFs. JUC-135, built from this ligand, demonstrates exceptional sensitivity and selectivity for detecting 2,4,6-trinitrophenol (TNP), with a Ksv of 3.7 × 10⁴ M⁻¹ [1]. This performance, which is one to two orders of magnitude higher than typical BDC-based sensors [2], makes it a compelling building block for developing next-generation chemical sensors for security and environmental monitoring.

High-Temperature Catalysis and Robust Framework Applications

MOFs constructed from terphenyldicarboxylic acid linkers exhibit thermal stability exceeding 450 °C [1], which is significantly higher than the ~300-350 °C stability of the widely used MOF-5 [2]. This robustness makes these MOFs suitable for high-temperature catalytic reactions, pre-combustion CO₂ capture, and other demanding industrial processes where framework integrity is critical.

Technical Documentation Hub

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